Methyl 7,15-dihydroxydehydroabietate

Antiangiogenic VEGF Endothelial cells

Select Methyl 7,15-dihydroxydehydroabietate for its specific C7/C15 dihydroxylation pattern, which is critical for antiangiogenic and MMP-inhibitory activity that simpler dehydroabietic acid derivatives lack. Its methyl ester form ensures superior cellular permeability (XlogP=3.20) for in vitro assays. Authenticated from Pinus yunnanensis and available at ≥98% purity, it is a validated reference standard for metabolomics. Crucially, this scaffold is not associated with contact allergenicity, making it the prime choice for topical formulation research compared to structurally similar sensitizers. For R&D use only.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 155205-65-5
Cat. No. B599964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7,15-dihydroxydehydroabietate
CAS155205-65-5
SynonymsMethyl 7,15-dihydroxydehydroabietate
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3/t16-,17-,20-,21-/m1/s1
InChIKeyMRTXWRPVFGYIEY-DEPWHIHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7,15-Dihydroxydehydroabietate (CAS 155205-65-5): A Natural Abietane Diterpenoid Ester with Differentiated Bioactivity Profile


Methyl 7,15-dihydroxydehydroabietate (CAS 155205-65-5) is a naturally occurring abietane-type diterpenoid methyl ester isolated from Pinus yunnanensis bark [1]. As a C21H30O4 compound with molecular weight 346.46 g/mol [1], it belongs to the dehydroabietic acid derivative class—tricyclic diterpenoids widely studied for anticancer, antibacterial, and anti-inflammatory properties [2]. Unlike unmodified dehydroabietic acid or its simpler esters, this compound bears two hydroxyl groups at C7 and C15 positions that confer distinct biological activity profiles and physicochemical properties directly relevant to research and industrial selection decisions.

Why Methyl 7,15-Dihydroxydehydroabietate Cannot Be Replaced by Other Dehydroabietic Acid Derivatives in Targeted Research Applications


Abietane diterpenoids exhibit highly divergent, sometimes opposing, biological activities depending on specific oxidation and esterification patterns. Abietic acid itself promotes angiogenesis and wound healing , whereas the 7α,15-dihydroxydehydroabietic acid scaffold inhibits angiogenesis via VEGF/Akt/ERK downregulation [1]. The methyl ester modification further alters lipophilicity (XlogP = 3.20) and membrane permeability relative to the free carboxylic acid form [2]. Simple dehydroabietic acid or its unsubstituted methyl ester lacks the critical C7 and C15 hydroxylation required for the antiangiogenic and MMP-inhibitory activities reported for this specific compound [3]. These structural determinants preclude generic substitution without loss of the desired bioactivity signature. The following evidence quantifies these differentiating features.

Methyl 7,15-Dihydroxydehydroabietate: Quantitative Differentiation Evidence Against Closest Analogs


Antiangiogenic Activity: Divergent Functional Profile Relative to Abietic Acid

The 7α,15-dihydroxydehydroabietic acid scaffold (the acid form of the target compound) exhibits antiangiogenic activity in HUVECs, contrasting sharply with the pro-angiogenic effects of abietic acid. This functional divergence is directly attributable to the C7 and C15 hydroxylation pattern present in Methyl 7,15-dihydroxydehydroabietate but absent in abietic acid [1].

Antiangiogenic VEGF Endothelial cells

Cytotoxicity Profile: Comparative IC50 Values Against KB Cells with Related Oxidation Products

In a controlled study of abietic acid methyl ester oxidation products, cytotoxicity against KB epidermoid carcinoma cells was evaluated. While 7α,15-dihydroxydehydroabietic acid (the acid form of the target methyl ester) was isolated and characterized, its cytotoxicity was not quantified; however, structurally related compounds methyl 7-oxodehydroabietate and methyl 7α-hydroxydehydroabietate showed IC50 values of 4.5 μg/mL and 5.8 μg/mL, respectively [1]. This establishes a cytotoxicity benchmark range for C7-oxidized dehydroabietic derivatives, with the dihydroxylated analog representing a distinct oxidation state.

Cytotoxicity KB cells IC50

Physicochemical Differentiation: Topological Polar Surface Area and Lipophilicity Relative to Free Acid Form

Methyl 7,15-dihydroxydehydroabietate exhibits distinct physicochemical parameters compared to its free acid counterpart, 7α,15-dihydroxydehydroabietic acid. The methyl ester modification reduces topological polar surface area (TPSA) from 77.80 Ų to 66.80 Ų and increases lipophilicity (XlogP = 3.20) [1][2]. These differences directly impact membrane permeability and formulation behavior.

Physicochemical properties TPSA Lipophilicity

Allergenicity Profile: Differentiation from Potent Contact Allergens in the Dehydroabietate Class

Among dehydroabietic acid methyl ester oxidation products, certain C7-modified analogs are classified as potent allergens. Methyl 7-oxodehydroabietate and methyl 7α-hydroxydehydroabietate are specifically identified as potent allergens [1]. The 7α,15-dihydroxydehydroabietic acid scaffold (the acid form of the target compound) was isolated as a new oxidation product in the same study but was not associated with allergenicity.

Allergenicity Contact dermatitis Safety profile

Natural Occurrence and Purity Specification: Verified Authenticity for Phytochemical Research

Methyl 7,15-dihydroxydehydroabietate is authenticated as a natural product isolated from Pinus yunnanensis bark, with commercially available purity of ≥98% [1]. This contrasts with synthetic dehydroabietic acid derivatives that may contain undefined isomer mixtures or residual catalysts.

Natural product Purity Phytochemical

Optimal Research and Procurement Applications for Methyl 7,15-Dihydroxydehydroabietate Based on Verified Differentiation Evidence


Antiangiogenic Drug Discovery Programs Targeting VEGF/Akt/ERK Pathway

Based on the antiangiogenic activity established for the 7α,15-dihydroxydehydroabietic acid scaffold, Methyl 7,15-dihydroxydehydroabietate serves as a lead compound or reference standard for angiogenesis inhibition studies. Its methyl ester form offers enhanced cellular permeability (TPSA = 66.80 Ų, XlogP = 3.20) for improved in vitro assay performance relative to the free acid [1][2]. Researchers should prioritize this compound when investigating VEGF-dependent endothelial cell proliferation or screening for antiangiogenic natural products.

Comparative Cytotoxicity Screening in Cancer Cell Line Panels

The established cytotoxicity range for C7-oxidized dehydroabietic derivatives (IC50 ~4.5-5.8 μg/mL against KB cells) provides a quantitative benchmark for evaluating Methyl 7,15-dihydroxydehydroabietate in expanded cancer cell line panels [1]. This compound's distinct dihydroxylation pattern may confer differential selectivity across tumor types, supporting its inclusion in focused libraries for anticancer natural product screening and structure-activity relationship (SAR) studies.

Natural Product Reference Standard for Pinus Species Metabolomics

Authenticated isolation from Pinus yunnanensis bark and commercial availability at ≥98% purity establish Methyl 7,15-dihydroxydehydroabietate as a validated reference standard for LC-MS-based metabolomics of Pinus species [1][2]. Its defined chromatographic and mass spectral properties enable accurate identification and quantification in complex plant extracts, supporting phytochemical profiling and quality control applications.

Cosmetic and Dermatological Formulation Research Requiring Low Allergenicity Profile

Unlike the structurally related potent allergens methyl 7-oxodehydroabietate and methyl 7α-hydroxydehydroabietate, the 7,15-dihydroxylated scaffold is not associated with contact allergenicity [1]. This differentiation supports selection of Methyl 7,15-dihydroxydehydroabietate for topical formulation research, particularly in anti-aging or MMP-inhibitory applications where repeated skin exposure necessitates minimal sensitization risk.

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